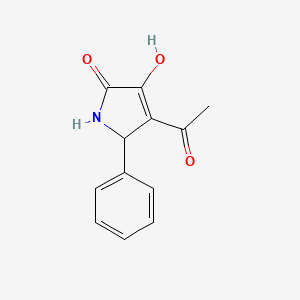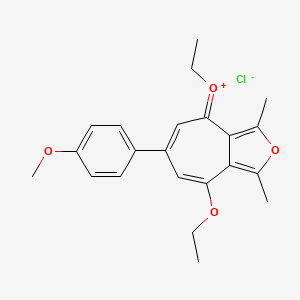![molecular formula C25H31N3O3 B5054890 1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)
1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBP, and it is a highly potent and selective agonist for the mu-opioid receptor.
Mécanisme D'action
MPBP is a highly selective agonist for the mu-opioid receptor. It binds to this receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the mu-opioid receptor leads to the inhibition of pain signals in the central nervous system, resulting in potent analgesic effects. Additionally, activation of the mu-opioid receptor can lead to the release of dopamine, which is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
MPBP has been shown to have potent analgesic effects in animal models. It has also been shown to have anti-inflammatory effects and anxiolytic and antidepressant effects. Additionally, MPBP has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
MPBP has several advantages for use in lab experiments. It is highly potent and selective for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and other physiological processes. Additionally, MPBP has a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of MPBP is that it is a synthetic compound, and its effects may not fully replicate those of endogenous opioids.
Orientations Futures
There are several potential future directions for research on MPBP. One area of interest is the development of new pain medications based on the structure of MPBP. Another potential direction is the investigation of the anti-inflammatory effects of MPBP and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPBP and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis method of MPBP involves several steps, including the reaction of 3-methoxybenzylamine with 1-bromo-3-chloropropane to form 3-(3-methoxybenzyl)propylamine. This intermediate is then reacted with 3-(1-pyrrolidinyl)benzyl chloride to form 1-(3-methoxybenzyl)-3-(3-(1-pyrrolidinyl)benzyl)propylamine. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide.
Applications De Recherche Scientifique
MPBP has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain. MPBP has also been shown to have anti-inflammatory effects, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MPBP has been shown to have anxiolytic and antidepressant effects, and it is being investigated as a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-6-oxo-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-31-23-9-5-7-20(15-23)17-28-18-21(10-11-24(28)29)25(30)26-16-19-6-4-8-22(14-19)27-12-2-3-13-27/h4-9,14-15,21H,2-3,10-13,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHRZIPQHKYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)
![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)

![3-bromo-N-{[(4-bromophenyl)amino]carbonyl}propanamide](/img/structure/B5054878.png)


![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)